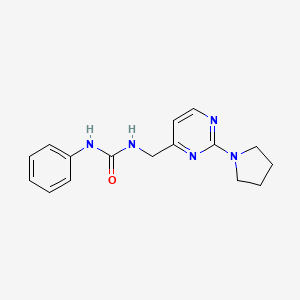
1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups. It has a phenyl group (a benzene ring), a pyrrolidine ring (a five-membered ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a urea group (a carbonyl group attached to two amine groups). Each of these functional groups can have distinct chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Pyrrolidine derivatives can be synthesized from a variety of cyclic or acyclic precursors . Pyrimidine rings can also be formed through several methods, including reactions with aromatic C-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The pyrrolidine and pyrimidine rings could add significant stereochemistry to the molecule, potentially leading to multiple isomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom, while the phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Drug Discovery
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities, including antimicrobial activity . These derivatives can be used for the future development of novel compounds active against different infections .
Anticancer Activity
Compounds with a pyrrolidinone structure have shown potential in anticancer activity . For example, a compound with a similar structure was evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro .
Anti-inflammatory Activity
Pyrrolone derivatives exhibit anti-inflammatory activity . This suggests that “1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea” could potentially be used in the development of anti-inflammatory drugs.
Antidepressant Activity
Pyrrolone derivatives also exhibit antidepressant activity . This suggests potential applications in the treatment of mood disorders.
Inhibition of Dopamine and Norepinephrine Uptake
Laboratory studies suggest that compounds with a pyrrolidinone structure can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(20-13-6-2-1-3-7-13)18-12-14-8-9-17-15(19-14)21-10-4-5-11-21/h1-3,6-9H,4-5,10-12H2,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQSAWDIXBLAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

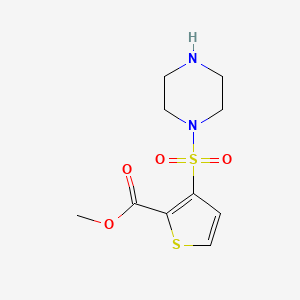


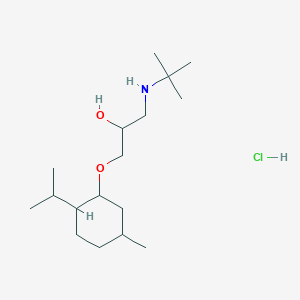
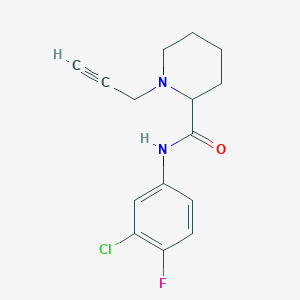
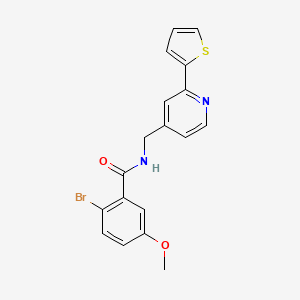
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)


![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2839764.png)
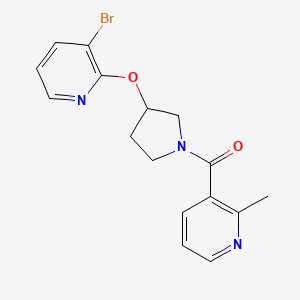
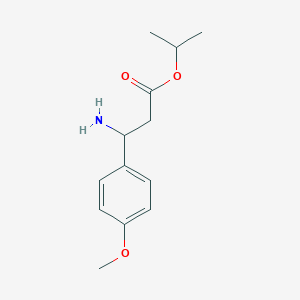
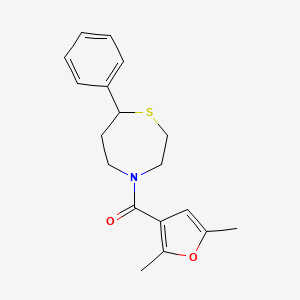
![1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2839771.png)